molecular formula C12H22BrNO2 B1311237 Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate CAS No. 169457-73-2

Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate

Cat. No. B1311237
CAS RN: 169457-73-2
M. Wt: 292.21 g/mol
InChI Key: CLBWAEYOPRGKBT-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate is a chemical compound with the empirical formula C12H22BrNO2 . It has a molecular weight of 292.21 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H22BrNO2/c1-12(2,3)16-11(15)14-8-5-10(4-7-13)6-9-14/h10H,4-9H2,1-3H3 . The canonical SMILES representation is CC©©OC(=O)N1CCC(CC1)CCBr .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 292.21 g/mol . It has an XLogP3-AA value of 3 , indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity. It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . It also has 4 rotatable bonds . The exact mass of the compound is 291.08339 g/mol .

Scientific Research Applications

Organic Synthesis Intermediates

This compound serves as a versatile intermediate in organic synthesis. Its structure is amenable to further chemical modifications, making it a valuable starting material for synthesizing a variety of complex molecules. For instance, it can undergo nucleophilic substitution reactions where the bromoethyl group can be replaced with other nucleophiles, leading to the synthesis of diverse piperidine derivatives .

Pharmaceutical Research

In pharmaceutical research, N-Boc-4-(2-Bromo-ethyl)-piperidine is used to develop new medicinal compounds. Its piperidine core is a common motif in many drugs, and the bromoethyl group can be utilized in coupling reactions to add pharmacologically active moieties .

Peptide Coupling Reactions

The tert-butyl (t-Boc) group is a common protecting group for amines in peptide synthesis. This compound, with its t-Boc protected amine, can be used in peptide coupling reactions to extend peptide chains without unwanted side reactions .

Material Science

In material science, this compound’s reactive sites can be used to create novel polymers or modify the surface properties of materials. For example, it can be grafted onto polymer backbones to introduce piperidine functionalities, which can alter the physical properties of the material .

Catalyst Development

Researchers use Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate in the development of catalysts. The compound can be incorporated into catalyst structures to influence the steric and electronic environment around the active site, potentially leading to more efficient catalysis .

Agrochemical Research

In agrochemical research, the compound’s structural elements can be incorporated into new compounds with potential applications as pesticides or herbicides. The bromoethyl group, in particular, can be used to create compounds that interact with biological targets in pests .

Nanotechnology

The compound is also explored in nanotechnology for modifying the surface of nanoparticles. By attaching it to the surface, researchers can impart specific chemical functionalities that can be used for targeted drug delivery or diagnostic applications .

Analytical Chemistry

Lastly, in analytical chemistry, N-Boc-4-(2-Bromo-ethyl)-piperidine can be used as a standard or reagent in various chemical analyses. Its well-defined structure and reactivity make it suitable for use in method development and calibration of analytical instruments .

Safety and Hazards

The compound is associated with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Relevant Papers The search results did not provide any specific peer-reviewed papers related to Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate .

properties

IUPAC Name

tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22BrNO2/c1-12(2,3)16-11(15)14-8-5-10(4-7-13)6-9-14/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBWAEYOPRGKBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50441545
Record name tert-Butyl 4-(2-bromoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate

CAS RN

169457-73-2
Record name tert-Butyl 4-(2-bromoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 4-(2-hydroxy-ethyl)-piperidine-1-carboxylic acid tert-butyl ester (94.0 Og 0.41 mol), carbon tetrabromide (198.7 g 0.6 mol) and dichloromethane (1500 ml) at 0° under nitrogen was treated portionwise, over 45 min, with triphenylphosphine (135.2 g 0.515 mol). The mixture was stirred for 1 h at 10° and 1 h at 25° and then evaporated in vacuo. The residue was purified by flash column chromatography on silica gel (Merck 9385), eluant cyclohexane: ethyl acetate (15:1, gradient to 10:1) to give the title compound as a clear liquid (81.8 g, 0.28 mol, 68%).
Quantity
0.41 mol
Type
reactant
Reaction Step One
Quantity
198.7 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
135.2 g
Type
reactant
Reaction Step Two
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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